molecular formula C18H20F3N3O B4081258 N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B4081258
M. Wt: 351.4 g/mol
InChI Key: OZPMHUITYGFFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for WAY-325909 are not widely documented. it’s likely that research laboratories or pharmaceutical companies have developed proprietary methods.
    • Industrial production methods are not publicly disclosed, but they likely involve specialized chemical synthesis techniques.
  • Chemical Reactions Analysis

    • Without specific data, we can only speculate on the types of reactions WAY-325909 undergoes. Common reactions could include oxidation, reduction, substitution, or cyclization.
    • Hypothetical reagents might include transition metal catalysts, organic bases, or nucleophiles.
    • Major products formed from these reactions would depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • Despite limited information, we can explore potential applications:

        Medicine: WAY-325909 might exhibit pharmacological activity, making it relevant for drug discovery.

        Chemical Biology: Researchers could investigate its interactions with biological targets.

        Industry: If scalable synthesis methods exist, WAY-325909 could find applications in fine chemicals or materials.

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which WAY-325909 exerts its effects remains unknown.
    • Molecular targets and pathways involved would require further research and experimental validation.
  • Comparison with Similar Compounds

    • As of now, there are no direct comparisons available due to the compound’s limited documentation.
    • We lack information on similar compounds, but future studies may reveal related structures.

    Properties

    IUPAC Name

    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H20F3N3O/c1-12(13-7-3-2-4-8-13)22-16(25)11-24-15-10-6-5-9-14(15)17(23-24)18(19,20)21/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OZPMHUITYGFFDU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC=C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H20F3N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    351.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
    Reactant of Route 2
    Reactant of Route 2
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
    Reactant of Route 3
    Reactant of Route 3
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
    Reactant of Route 4
    Reactant of Route 4
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
    Reactant of Route 5
    Reactant of Route 5
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
    Reactant of Route 6
    Reactant of Route 6
    N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.